6-(4-Isopropylphenyl)-2-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole, also known as E260, is a heterocyclic organic compound that has gained attention in scientific research for its potential as a kinase inhibitor. [] Kinases are enzymes that play a crucial role in various cellular processes, and their dysregulation is implicated in a wide range of diseases, including cancer. []
E260 belongs to a class of compounds characterized by the presence of an imidazo[2,1-b][1,3,4]thiadiazole core, which is a bicyclic aromatic heterocycle containing nitrogen and sulfur atoms. [] The presence of various substituents on this core structure, including an isopropylphenyl group, a piperidine ring, and a methylpiperazine moiety, contributes to its specific biological activity. []
Acetic acid can be produced through both natural and synthetic processes. Naturally, it is formed as a byproduct of fermentation by certain bacteria, particularly in the production of vinegar. Industrially, it is primarily synthesized through the carbonylation of methanol or through the oxidation of acetaldehyde . The global demand for acetic acid is significant, with approximately 17.88 million metric tonnes produced annually as of 2023 .
Acetic acid falls under the category of food additives classified by E numbers, specifically E260. In the context of food preservation and flavor enhancement, it serves multiple roles:
The synthesis of acetic acid can be performed using several methods:
The carbonylation process is favored in industrial settings due to its efficiency and yield. The reaction conditions typically involve high pressure and temperature to facilitate the reaction between methanol and carbon monoxide.
Acetic acid has the molecular formula , which can also be represented as . The structure consists of a methyl group () attached to a carboxylic acid group ().
Acetic acid participates in various chemical reactions typical of carboxylic acids:
The esterification reaction is commonly catalyzed by an acid catalyst (e.g., sulfuric acid) to enhance the reaction rate.
The mechanism by which acetic acid functions as a preservative involves its ability to lower the pH of food products, creating an environment that inhibits microbial growth. This action is particularly effective against bacteria and fungi that cannot thrive in acidic conditions.
Research indicates that acetic acid can reduce the growth rate of pathogens such as E. coli and Salmonella when used at appropriate concentrations .
Relevant analyses demonstrate that while diluted acetic acid (as found in vinegar) poses minimal health risks when consumed in moderation, concentrated forms can be corrosive and require careful handling .
Acetic acid has numerous applications across various fields:
The compound designated as E260 in food additive classification systems possesses two principal chemical names: ethanoic acid and acetic acid. The International Union of Pure and Applied Chemistry (IUPAC) systematically designates it as ethanoic acid, following the convention where the root "eth-" indicates a two-carbon parent chain, and the suffix "-anoic acid" denotes a carboxylic acid functional group [1] [10]. Despite this systematic naming, the term acetic acid remains the predominant trivial name in scientific, industrial, and regulatory contexts. This nomenclature traces its origin to the Latin word acetum, meaning vinegar, reflecting its ancient source [1] [8].
The term glacial acetic acid specifically refers to the anhydrous (water-free) form, which solidifies into ice-like crystals at temperatures below 16.7°C. This name derives from the German Eisessig ("ice vinegar"), acknowledging its distinctive physical behavior [1] [10]. Chemical symbols further reflect structural nuances:
Table 1: Nomenclature Variants of E260
Designation Type | Term | Context of Use |
---|---|---|
IUPAC Systematic | Ethanoic acid | Formal chemical nomenclature |
Trivial | Acetic acid | Industrial, food additive (E260), scientific |
Specialty | Glacial acetic acid | Anhydrous form (pure compound) |
Abbreviation | AcOH | Molecular structure representation |
Acetic acid (CH₃COOH) belongs to the carboxylic acid family, characterized by a carboxyl functional group (–COOH). This group comprises a carbonyl (C=O) and a hydroxyl (–OH) bonded to the same carbon atom, conferring distinctive electronic and structural properties [2] [6]. Key structural features include:
Bond length analysis reveals asymmetry in the protonated acid versus symmetry in its conjugate base:
Table 2: Molecular Geometry and Bonding Parameters
Structural Feature | Parameter | Value |
---|---|---|
Hybridization (carboxyl C) | Orbital type | sp² |
Bond Angle | O=C–OH | 120° |
Bond Length (protonated) | C=O | 1.20 Å |
C–OH | 1.34 Å | |
Bond Length (deprotonated) | C–O (both) | 1.27 Å |
Dimer Bond Strength | ΔH dissociation | 65–66 kJ/mol |
The history of acetic acid is intrinsically linked to vinegar, an ancient preservative and flavoring agent. Early terminology emerged from practical use rather than chemical insight:
Terminology evolved from acetum (Latin) to Eisessig (German) and finally to systematic chemical names. The designation E260 emerged in the late 20th century with the EU food additive numbering system, formalizing its role as an acidity regulator [3] [5].
Table 3: Historical Milestones in Acetic Acid Terminology and Production
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